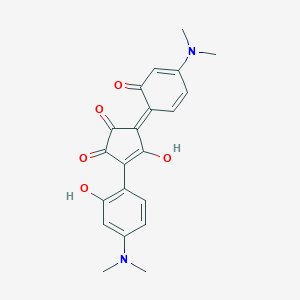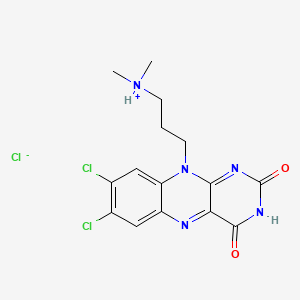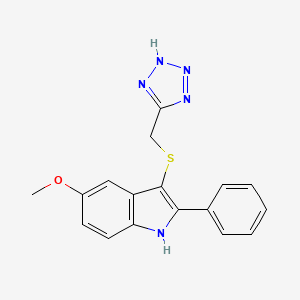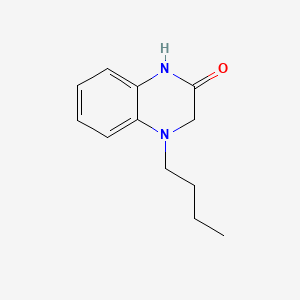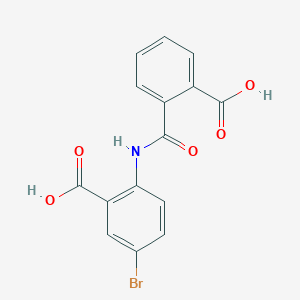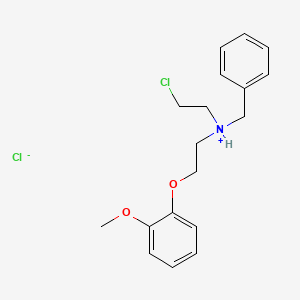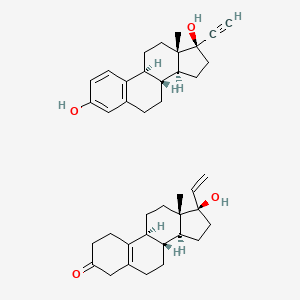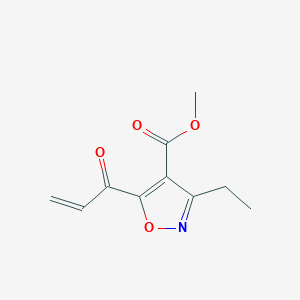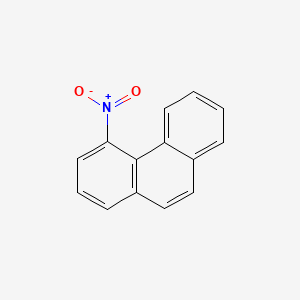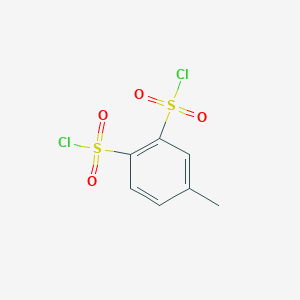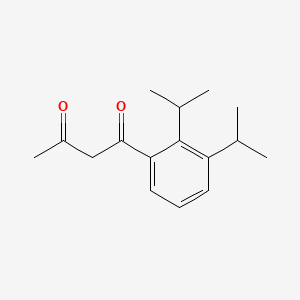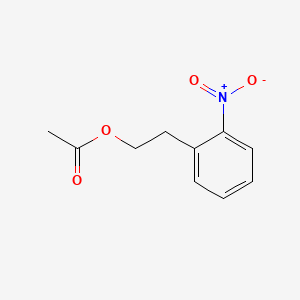
o-Nitrophenethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Nitrophenethyl acetate, also known as acetic acid, 2-(2-nitrophenyl)ethyl ester, is an organic compound with the molecular formula C10H11NO4. It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an ethyl acetate moiety. This compound is known for its applications in various fields, including organic synthesis and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: o-Nitrophenethyl acetate can be synthesized through the esterification of 2-nitrophenylethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems ensures efficient production and minimizes by-products .
Analyse Chemischer Reaktionen
Types of Reactions: o-Nitrophenethyl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-nitrophenylethanol and acetic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Hydrolysis: Sodium hydroxide for basic hydrolysis, sulfuric acid for acidic hydrolysis.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products:
Reduction: 2-Aminophenylethanol.
Hydrolysis: 2-Nitrophenylethanol and acetic acid.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
o-Nitrophenethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of o-nitrophenethyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the reducing agent. In biological systems, its derivatives may interact with cellular enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary widely based on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
p-Nitrophenethyl acetate: Similar structure but with the nitro group in the para position.
m-Nitrophenethyl acetate: Nitro group in the meta position.
2-Nitrophenylethyl benzoate: Similar ester but with a benzoate group instead of acetate.
Uniqueness: o-Nitrophenethyl acetate is unique due to the ortho positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its para and meta counterparts, making it valuable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
833-43-2 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)ethyl acetate |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
JTDNAYJQWWTNDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)

